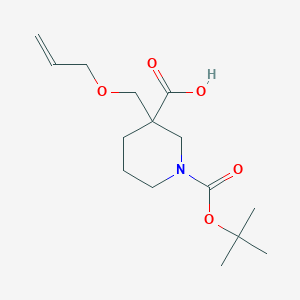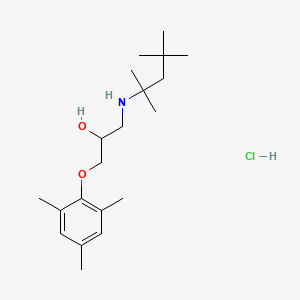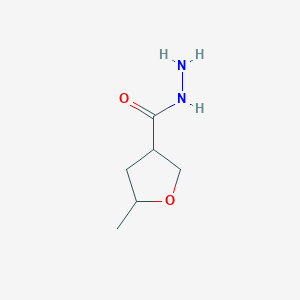
3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, also known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer, including leukemia, lymphoma, and solid tumors.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research on the synthesis and characterization of sulfanilamide derivatives, including those related to 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, has provided valuable insights into their molecular structure and thermal properties. For instance, Lahtinen et al. (2014) synthesized and characterized four sulfanilamide derivatives, focusing on their crystal structures, hydrogen bond network properties, and thermal properties using various spectroscopic and crystallographic methods. Although the study doesn't directly mention 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, it discusses closely related compounds and their antibacterial and antifungal screenings, which showed no significant activity (Lahtinen et al., 2014).
Molecular Docking and Dynamics Simulation Studies
Thakral et al. (2020) synthesized a series of derivatives and analyzed their antidiabetic potential through molecular docking and dynamic simulation studies. While the compound is not directly studied, the methodologies and findings from such research can offer insights into the potential biological activities and molecular interactions of similar sulfanilamide derivatives, including 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide (Thakral et al., 2020).
Potential Antitumor Activities
Huang et al. (2001) explored the design of sulfonamide derivatives as a parent compound for potential antitumor drugs. This study demonstrates the synthetic approach to creating compounds with low toxicity and high antitumor activity. Although it doesn't specifically address 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, the approach and findings suggest that derivatives of sulfonamides, including the compound of interest, could be explored for their antitumor properties (Huang et al., 2001).
Radiolabeling for Diagnostic Applications
Kiesewetter et al. (2011) discussed the automated radiochemical synthesis of a thiol reactive synthon for the radiofluorination of peptides and proteins. The methodologies for creating and using these synthons for radiolabeling could be relevant for compounds like 3-(N-(2-chlorobenzyl)sulfamoyl)-N-(3-chlorophenyl)-4-fluorobenzamide, enabling their potential use in diagnostic imaging or as a tracer in biomedical research (Kiesewetter et al., 2011).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-3-[(2-chlorophenyl)methylsulfamoyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2FN2O3S/c21-15-5-3-6-16(11-15)25-20(26)13-8-9-18(23)19(10-13)29(27,28)24-12-14-4-1-2-7-17(14)22/h1-11,24H,12H2,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXWMNDUXGJEIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2412370.png)





![2-chloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-4-carboxamide](/img/structure/B2412380.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2412382.png)